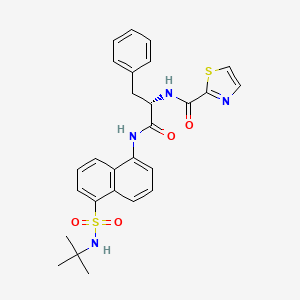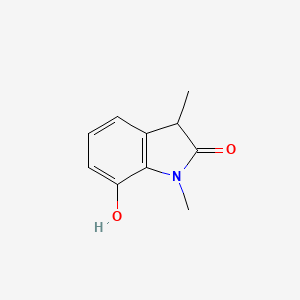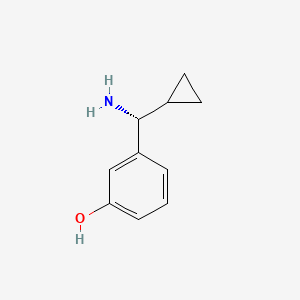
(R)-3-(Amino(cyclopropyl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Amino(cyclopropyl)methyl)phenol is a chiral compound featuring a phenolic group and a cyclopropylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Amino(cyclopropyl)methyl)phenol typically involves the following steps:
Phenol Functionalization: The phenolic group is typically introduced through electrophilic aromatic substitution reactions, using phenol derivatives as starting materials.
Industrial Production Methods: Industrial production of ®-3-(Amino(cyclopropyl)methyl)phenol may involve large-scale cyclopropanation and amination processes, utilizing continuous flow reactors to enhance efficiency and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenols and amines.
Scientific Research Applications
®-3-(Amino(cyclopropyl)methyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethylamine moiety can engage in nucleophilic and electrophilic interactions . These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
®-3-(Amino(cyclopropyl)methyl)aniline: Similar structure but with an aniline group instead of a phenol group.
®-3-(Amino(cyclopropyl)methyl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a phenol group.
Uniqueness: ®-3-(Amino(cyclopropyl)methyl)phenol is unique due to its combination of a phenolic group and a cyclopropylmethylamine moiety, which imparts distinct chemical reactivity and biological activity . This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-[(R)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-4-5-7)8-2-1-3-9(12)6-8/h1-3,6-7,10,12H,4-5,11H2/t10-/m1/s1 |
InChI Key |
YRIQRBRNLHIBBW-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC(=CC=C2)O)N |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


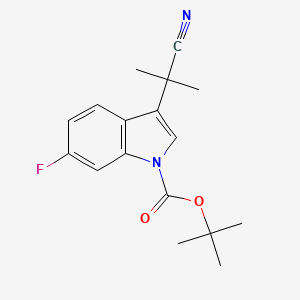
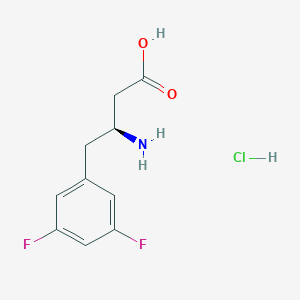
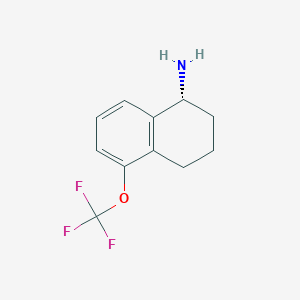
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
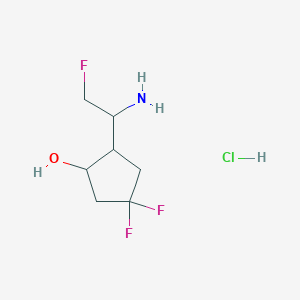
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
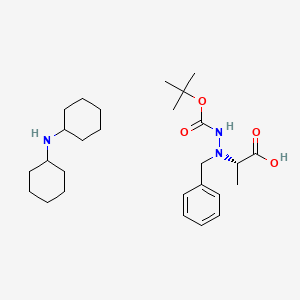
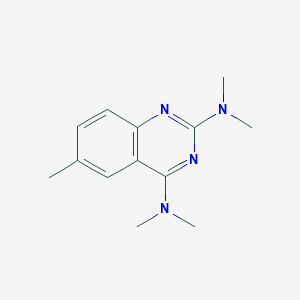

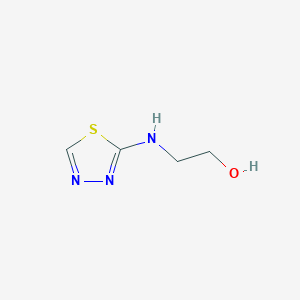
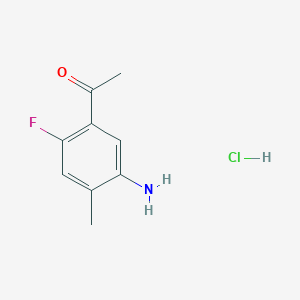
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
